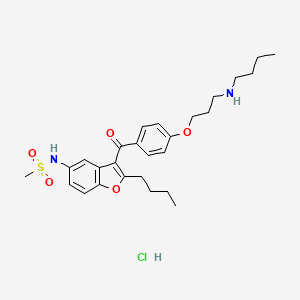![molecular formula C11H23N3O2 B601739 Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide) CAS No. 1596965-85-3](/img/new.no-structure.jpg)
Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lidocaine Impurity 2, chemically known as 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, is a byproduct found in the synthesis of lidocaine, a widely used local anesthetic. This compound is of significant interest in pharmaceutical research due to its structural similarity to lidocaine and its potential implications in drug purity and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide typically involves the reaction of diethylamine with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is utilized in various research fields due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities in lidocaine formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of lidocaine.
Industry: Employed in the development of analytical methods for quality control in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is not as well-studied as lidocaine. due to its structural similarity, it is hypothesized to interact with sodium channels in a manner similar to lidocaine, potentially affecting nerve signal transmission. This interaction could influence the compound’s pharmacological and toxicological profile.
Comparaison Avec Des Composés Similaires
Lidocaine: The parent compound, widely used as a local anesthetic.
Monoethylglycinexylidide: A primary metabolite of lidocaine with similar pharmacological activity.
2,6-Dimethylaniline: An impurity in lidocaine synthesis with potential toxicological effects.
Uniqueness: 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is unique due to its specific structural configuration, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other lidocaine impurities. Its presence and concentration in pharmaceutical formulations are critical for ensuring drug safety and efficacy.
This detailed overview provides a comprehensive understanding of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, highlighting its significance in various scientific and industrial applications
Propriétés
Numéro CAS |
1596965-85-3 |
|---|---|
Formule moléculaire |
C11H23N3O2 |
Poids moléculaire |
229.32 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-(3,3-Diethyl-ureido)-N,N-diethyl-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)


![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)





